Emerimicin IV

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

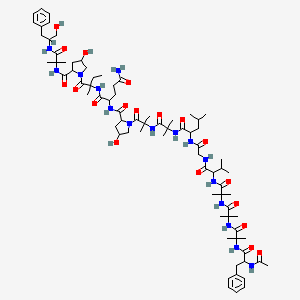

Emerimicin IV is a chemical compound with a complex molecular structure.

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Emerimicin IV would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of automated reactors and continuous flow systems could also be employed to enhance production efficiency.

化学反应分析

Structural Basis for Reactivity

Emerimicin IV is a 15-residue peptaibol containing nonproteinogenic amino acids, including α-aminoisobutyric acid (Aib) and isovaline (Iva) . Key structural features influencing its potential reactivity include:

-

Acetylated N-terminus : Likely reduces susceptibility to aminopeptidases .

-

C-terminal phenylalaninol (Pheol) : A nonproteinogenic alcohol that may limit carboxypeptidase activity .

-

Hydrophobic backbone : High Aib content (33% of residues) creates a rigid α-helical conformation, potentially shielding reactive sites .

Biosynthetic Insights

The eme biosynthetic gene cluster in E. minima encodes a hybrid PKS-NRPS system responsible for this compound’s assembly . Key enzymatic steps include:

| Enzyme | Function | Relevance to Reactivity |

|---|---|---|

| Acyltransferase (AT) | Incorporates acetate at the N-terminus | Determines acetyl group stability |

| 2-Oxoglutarate Fe(II)-dependent oxygenase | Hydroxylates proline residues | Introduces hydroxyl groups for H-bonding |

| Reductive offloading domain | Releases the peptide from the NRPS | Influences post-synthetic modifications |

Antibacterial Mechanism

While not a chemical reaction, this compound’s bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) (MIC: 12.5–100 μg/mL) suggests interactions with bacterial membranes. Proposed mechanisms:

-

Pore formation : Disrupts membrane integrity via helix insertion .

-

Lipid II binding : Potential affinity for cell wall precursors, analogous to other peptaibols .

Comparative Stability Data

Limited stability studies exist, but structural analogs provide indirect insights:

Gaps in Literature

-

Chemical degradation pathways : No studies on acid/base hydrolysis or photolysis.

-

Enzymatic modifications : No data on cytochrome P450 interactions or phase II metabolism.

-

Synthetic derivatives : No reports of side-chain modifications to enhance reactivity or stability.

科学研究应用

Antibacterial Activity

Emerimicin IV exhibits notable bacteriostatic activity against several clinically relevant pathogens. Key findings include:

- Target Pathogens : It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) with minimum inhibitory concentration (MIC) values ranging from 100 to 12.5 µg/mL .

- Mechanism of Action : The primary action of this compound is believed to disrupt bacterial cell membranes, which is a common mechanism among peptaibol antibiotics .

Structural Characteristics

The structure of this compound has been elucidated using advanced spectroscopic techniques such as 1H NMR and high-resolution liquid chromatography-mass spectrometry (HR-LCMS). This structural analysis is crucial for understanding how the compound interacts with bacterial cells and contributes to its antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in combating antibiotic resistance:

- Study on MRSA and VRE : A comprehensive study highlighted that this compound was isolated from sediments in Talcahuano Bay, Chile, demonstrating significant antibacterial activity against resistant strains .

- In Vitro Testing : In vitro assays have confirmed the bacteriostatic effect of this compound on various clinical isolates, reinforcing its potential as a therapeutic agent .

Comparative Analysis with Other Antibiotics

To better understand the efficacy of this compound, a comparative analysis with other known antibiotics can provide insights into its relative strengths and weaknesses.

| Antibiotic | Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MRSA, VRE | 100 - 12.5 | Disruption of cell membranes |

| Vancomycin | MRSA | 1 - 2 | Inhibition of cell wall synthesis |

| Daptomycin | MRSA | 0.5 - 2 | Disruption of membrane potential |

| Linezolid | MRSA | 1 - 4 | Inhibition of protein synthesis |

作用机制

The mechanism of action of Emerimicin IV involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it is likely to involve binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

相似化合物的比较

Emerimicin IV can be compared with other similar compounds, such as Emerimicin III and other related macrolides. These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific molecular structure, which may confer distinct advantages in certain applications.

List of Similar Compounds

- Emerimicin III

- Other related macrolides

生物活性

Emerimicin IV is a novel antifungal and antibacterial compound derived from the marine fungus Emericellopsis minima, isolated from sediments in Talcahuano Bay, Chile. This compound has garnered significant attention due to its potential therapeutic applications, particularly against multidrug-resistant bacterial strains. The following sections will detail the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as peptaibols, which are characterized by their unique amino acid sequences and structural properties. The molecular structure has been elucidated through techniques such as high-resolution liquid chromatography-mass spectrometry (HR-LCMS) and nuclear magnetic resonance (NMR) spectroscopy, revealing a monoisotopic mass of approximately 1049.76 Da .

Antimicrobial Activity

This compound exhibits notable antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for this compound against clinical isolates have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 100 - 12.5 |

| Vancomycin-resistant Enterococcus faecalis | 100 - 12.5 |

These findings indicate that this compound possesses bacteriostatic properties, effectively inhibiting the growth of these resistant strains .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. In vitro studies have demonstrated that this compound can significantly reduce the survival rates of bacterial cells when exposed to sub-lethal concentrations .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, studies using human cancer cell lines such as HeLa and HepG2 revealed that this compound induces apoptosis in a dose-dependent manner.

| Cell Line | EC50 (μM) |

|---|---|

| HeLa | 0.5 |

| HepG2 | 0.4 |

These results suggest that this compound not only acts against bacteria but may also serve as a potential anticancer agent .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antibiotic Activity : A study published in Natural Product Research highlighted the isolation of this compound from Emericellopsis minima and its effectiveness against multidrug-resistant bacterial strains. The authors emphasized the need for new antibacterial agents in light of rising antibiotic resistance .

- Cytotoxic Effects : Research conducted on colorectal carcinoma cells (HCT116) demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The study utilized real-time cell analysis to monitor these effects, providing insights into the compound's potential for cancer therapy .

- Comparative Analysis : A comparative study on various emerimicins revealed that while this compound showed promising antibacterial activity, other derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating a diverse pharmacological profile among this class of compounds .

属性

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[4-hydroxy-2-[[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H120N16O19/c1-20-77(19,70(112)93-40-49(97)37-54(93)62(104)87-71(7,8)64(106)81-47(41-94)34-45-27-23-21-24-28-45)88-58(100)50(31-32-55(78)98)83-61(103)53-36-48(96)39-92(53)69(111)76(17,18)91-67(109)74(13,14)85-59(101)51(33-42(2)3)82-56(99)38-79-63(105)57(43(4)5)84-65(107)72(9,10)89-68(110)75(15,16)90-66(108)73(11,12)86-60(102)52(80-44(6)95)35-46-29-25-22-26-30-46/h21-30,42-43,47-54,57,94,96-97H,20,31-41H2,1-19H3,(H2,78,98)(H,79,105)(H,80,95)(H,81,106)(H,82,99)(H,83,103)(H,84,107)(H,85,101)(H,86,102)(H,87,104)(H,88,100)(H,89,110)(H,90,108)(H,91,109) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJHBSMFQYTUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N1CC(CC1C(=O)NC(C)(C)C(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H120N16O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。